

# Confirming Divarasib Adipate's Efficacy: A Comparative Guide with Orthogonal Assays

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## Compound of Interest

Compound Name: *Divarasib adipate*

Cat. No.: *B12387609*

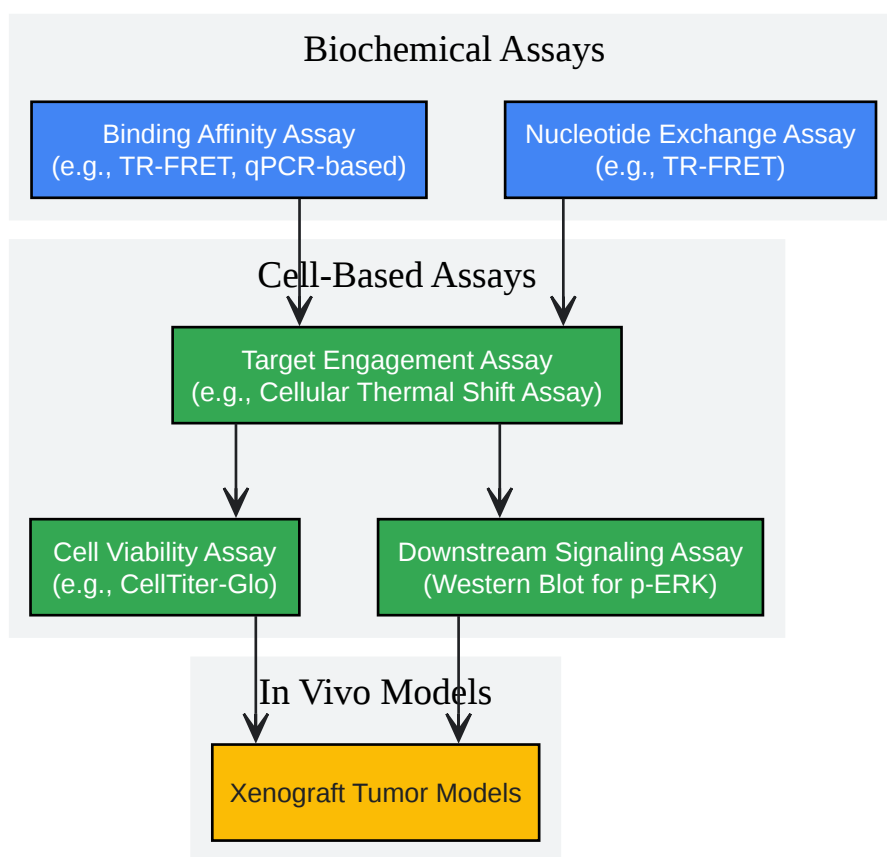
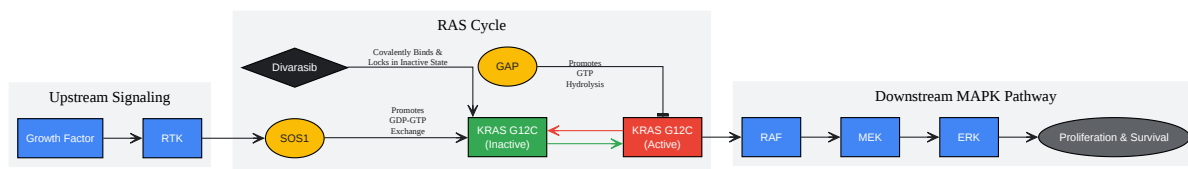
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**Divarasib adipate** (GDC-6036) is a highly potent and selective covalent inhibitor of the KRAS G12C mutation, a key driver in several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).<sup>[1][2]</sup> This guide provides an objective comparison of Divarasib's performance against other approved KRAS G12C inhibitors, sotorasib and adagrasib, supported by experimental data from orthogonal assays that confirm its efficacy and mechanism of action.

## Mechanism of Action: Covalent Inhibition of KRAS G12C

Divarasib operates by irreversibly binding to the mutant cysteine residue at position 12 of the KRAS G12C protein. This covalent modification locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling through the MAPK/ERK pathway.<sup>[1][2][3]</sup> This targeted action leads to the suppression of tumor cell proliferation and survival.



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## References

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